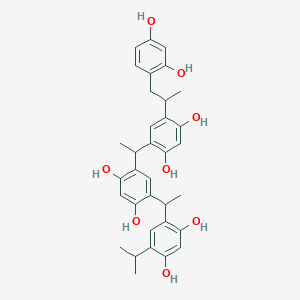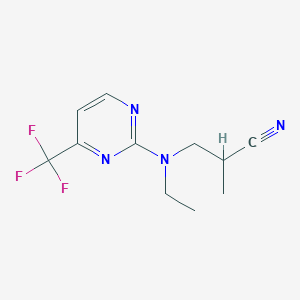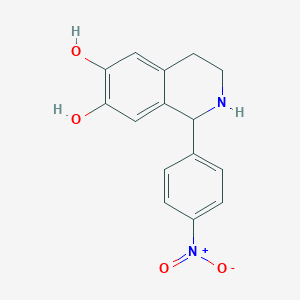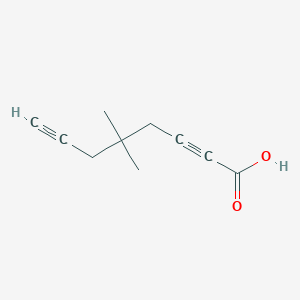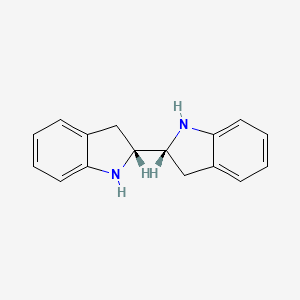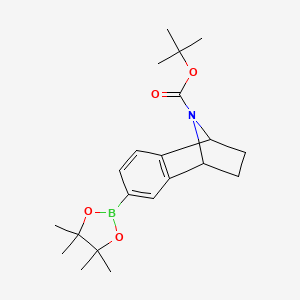
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate is a complex organic compound that features a tert-butyl group, a dioxaborolane moiety, and a tetrahydro-epiminonaphthalene structure
準備方法
The synthesis of tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate typically involves multiple steps, including substitution reactions and the use of protective groups. One common synthetic route involves the reaction of a naphthalene derivative with a dioxaborolane compound under specific conditions to introduce the boron-containing moiety. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate . Industrial production methods may involve similar steps but are optimized for scale and efficiency.
化学反応の分析
This compound can undergo various chemical reactions, including:
Substitution Reactions: The boron-containing dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the boron atom or other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include various substituted naphthalene derivatives and boronic acids.
科学的研究の応用
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and probes for biological studies.
Industry: It is used in the production of advanced materials and catalysts for various industrial processes.
作用機序
The mechanism by which this compound exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura coupling reactions, the boron atom in the dioxaborolane group forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves the formation of a palladium-boron intermediate and subsequent reductive elimination to form the final product .
類似化合物との比較
Similar compounds include other boron-containing organic molecules such as:
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Compared to these compounds, tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate is unique due to its tetrahydro-epiminonaphthalene structure, which may impart different reactivity and properties in chemical reactions and applications.
特性
分子式 |
C21H30BNO4 |
|---|---|
分子量 |
371.3 g/mol |
IUPAC名 |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate |
InChI |
InChI=1S/C21H30BNO4/c1-19(2,3)25-18(24)23-16-10-11-17(23)15-12-13(8-9-14(15)16)22-26-20(4,5)21(6,7)27-22/h8-9,12,16-17H,10-11H2,1-7H3 |
InChIキー |
WLQXWVXEADQWES-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4CCC3N4C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


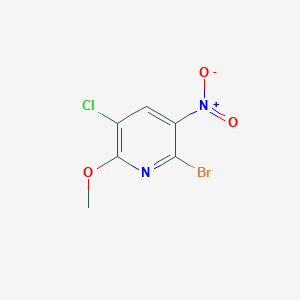
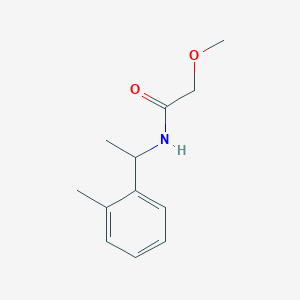
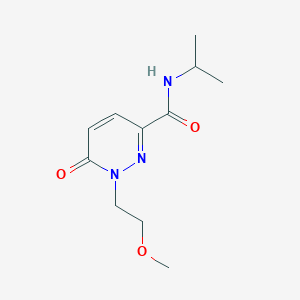
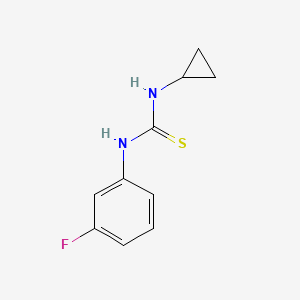
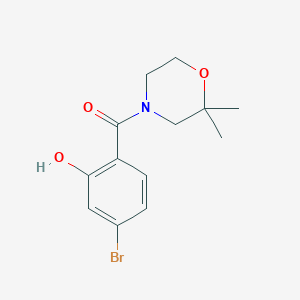
![4-[(E)-3-(3,4-dimethoxyphenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14903735.png)
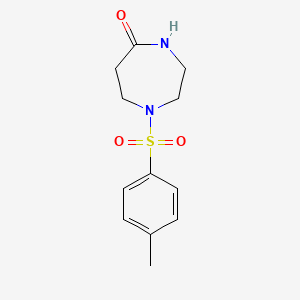
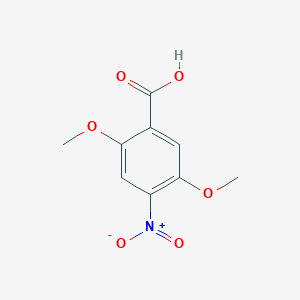
![(S)-2-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid](/img/structure/B14903759.png)
